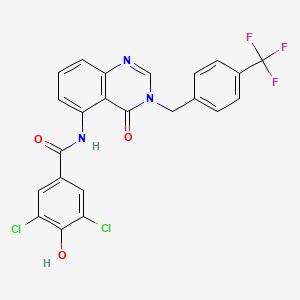

Hsd17B13-IN-40

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C23H14Cl2F3N3O3 |

|---|---|

Poids moléculaire |

508.3 g/mol |

Nom IUPAC |

3,5-dichloro-4-hydroxy-N-[4-oxo-3-[[4-(trifluoromethyl)phenyl]methyl]quinazolin-5-yl]benzamide |

InChI |

InChI=1S/C23H14Cl2F3N3O3/c24-15-8-13(9-16(25)20(15)32)21(33)30-18-3-1-2-17-19(18)22(34)31(11-29-17)10-12-4-6-14(7-5-12)23(26,27)28/h1-9,11,32H,10H2,(H,30,33) |

Clé InChI |

YTLGTSLZQWBCCY-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=C(C(=C1)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N(C=N2)CC4=CC=C(C=C4)C(F)(F)F |

Origine du produit |

United States |

Foundational & Exploratory

Hsd17B13 Inhibition in NASH: A Technical Guide to the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action for hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) inhibitors, exemplified by the hypothetical agent Hsd17B13-IN-40, in the context of Nonalcoholic Steatohepatitis (NASH). While specific preclinical data for a compound designated "this compound" is not publicly available, this document synthesizes the extensive research on HSD17B13's role in liver pathophysiology to construct a comprehensive understanding of how its inhibition is a promising therapeutic strategy for NASH.

Introduction: HSD17B13 as a Therapeutic Target in NASH

Nonalcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition that can progress to nonalcoholic steatohepatitis (NASH), a more severe form characterized by inflammation and hepatocyte injury, which can lead to fibrosis, cirrhosis, and hepatocellular carcinoma. The search for effective NASH therapies has led to the identification of HSD17B13, a liver-enriched, lipid droplet-associated enzyme, as a compelling therapeutic target.

Genetic studies in human populations have been instrumental in validating HSD17B13 as a target. Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to NASH and its fibrotic complications. These genetic findings provide a strong rationale for the development of small molecule inhibitors that mimic this protective effect. HSD17B13 is believed to play a role in hepatic lipid metabolism, with its expression being significantly upregulated in patients with NAFLD.

The primary mechanism of action for an HSD17B13 inhibitor is the attenuation of the enzyme's catalytic activity, which is thought to be retinol dehydrogenase activity. By blocking HSD17B13, an inhibitor would aim to modulate lipid metabolism and reduce the accumulation of lipotoxic species, thereby mitigating hepatocyte injury, inflammation, and the subsequent fibrotic response.

Core Mechanism of Action

The central hypothesis for the therapeutic benefit of HSD17B13 inhibition in NASH is the modulation of lipid metabolism within hepatocytes, leading to a reduction in lipotoxicity and its downstream consequences. This is achieved by inhibiting the enzymatic function of HSD17B13, which is localized to lipid droplets.

Enzymatic Function and Proposed Substrates

HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily and is known to possess NAD(P)H/NAD(P)+-dependent oxidoreductase activity. While its precise endogenous substrates are still under investigation, in vitro assays have demonstrated that HSD17B13 has retinol dehydrogenase activity, converting retinol to retinaldehyde. It is also suggested to metabolize other lipid species, including steroids and eicosanoids.

Signaling Pathways and Cellular Processes

The inhibition of HSD17B13 is expected to impact several key cellular pathways and processes implicated in the pathogenesis of NASH:

-

Lipid Droplet Metabolism: As a lipid droplet-associated protein, HSD17B13 is positioned to influence the dynamics of lipid storage and mobilization. Its inhibition may alter the composition of lipid droplets, potentially reducing the formation of toxic lipid species.

-

Retinoid Signaling: By inhibiting the conversion of retinol, HSD17B13 inhibitors may modulate retinoid signaling pathways in the liver, which are known to be involved in hepatic inflammation and fibrosis.

-

Inflammatory Response: Lipotoxicity is a key driver of inflammation in NASH. By reducing the accumulation of harmful lipids, HSD17B13 inhibition is expected to decrease the activation of inflammatory signaling pathways.

-

Hepatic Stellate Cell Activation and Fibrosis: Chronic hepatocyte injury and inflammation lead to the activation of hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver. By mitigating the upstream triggers of HSC activation, HSD17B13 inhibition is anticipated to have an anti-fibrotic effect. Recent studies also suggest a link between HSD17B13 inhibition and the downregulation of pyrimidine catabolism, which may contribute to its anti-fibrotic effects.

Caption: Proposed mechanism of this compound in NASH.

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes from preclinical studies of a potent and selective HSD17B13 inhibitor, based on findings from genetic and preclinical models of HSD17B13 loss-of-function.

Table 1: In Vitro Activity

| Parameter | Expected Value | Assay Type |

| IC50 | < 100 nM | Recombinant Human HSD17B13 Enzymatic Assay |

| EC50 | < 500 nM | Cellular Thermal Shift Assay (CETSA) |

| Selectivity | > 100-fold vs. other HSD17B isoforms | Panel of HSD17B Enzymatic Assays |

Table 2: In Vivo Efficacy in NASH Animal Models

| Parameter | Model | Expected Outcome |

| ALT/AST Levels | Diet-induced NASH mice (e.g., GAN, CDAHFD) | > 30% reduction |

| Hepatic Triglycerides | Diet-induced NASH mice | Variable effect |

| NAFLD Activity Score (NAS) | Diet-induced NASH mice | ≥ 2-point reduction |

| Fibrosis Stage (Sirius Red) | Diet-induced NASH mice | ≥ 1-stage improvement |

| Pro-inflammatory Gene Expression | Diet-induced NASH mice | Significant downregulation (e.g., Tnf-α, Ccl2) |

| Pro-fibrotic Gene Expression | Diet-induced NASH mice | Significant downregulation (e.g., Col1a1, Timp1) |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of HSD17B13 inhibitors. Below are representative protocols for key experiments.

Recombinant HSD17B13 Enzymatic Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against HSD17B13.

Methodology:

-

Express and purify recombinant human HSD17B13 protein.

-

In a 384-well plate, combine the test compound at various concentrations, recombinant HSD17B13, and the substrate (e.g., retinol) in an appropriate buffer system.

-

Initiate the enzymatic reaction by adding the cofactor (e.g., NAD+).

-

Incubate the reaction at 37°C for a defined period.

-

Measure the production of the reaction product (e.g., retinaldehyde) or the consumption of the cofactor using a suitable detection method (e.g., fluorescence, absorbance).

-

Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Diet-Induced NASH Mouse Model

Objective: To evaluate the in vivo efficacy of an HSD17B13 inhibitor in a preclinical model of NASH.

Methodology:

-

Induce NASH in mice (e.g., C57BL/6J) by feeding a specialized diet, such as a Gubra-Amylin NASH (GAN) diet or a choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD), for a period of 16-24 weeks.

-

Administer the HSD17B13 inhibitor or vehicle control to

The Discovery and Characterization of Hsd17B13 Inhibitors: A Technical Overview

This technical guide provides a comprehensive overview of the discovery and characterization of inhibitors targeting 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13), a promising therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). This document is intended for researchers, scientists, and drug development professionals actively involved in the field of liver diseases and small molecule therapeutics.

Introduction

17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver. Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including NAFLD, NASH, cirrhosis, and hepatocellular carcinoma. These findings have identified Hsd17B13 as a compelling target for therapeutic intervention. The development of small molecule inhibitors of Hsd17B13 aims to replicate the protective effects observed in individuals with genetic variants, offering a potential treatment for patients suffering from these prevalent liver conditions.

Hsd17B13 Signaling and Pathophysiological Role

Hsd17B13 is implicated in several key cellular processes within hepatocytes that contribute to the pathogenesis of NAFLD. Its expression is upregulated in the livers of NAFLD patients. The enzyme is known to be involved in lipid metabolism, and its overexpression leads to an increase in the number and size of lipid droplets in hepatocytes. While its precise enzymatic function and native substrates are still under investigation, it is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.

The signaling pathways influenced by Hsd17B13 are complex and appear to involve lipid metabolism and inflammation. Overexpression of Hsd17B13 has been shown to influence pathways related to fat digestion and absorption, regulation of lipolysis in adipocytes, and the NF-κB and MAPK signaling pathways. Furthermore, Hsd17B13 may play a role in inflammation by activating PAF/STAT3 signaling in hepatocytes, which promotes leukocyte adhesion.

Below is a diagram illustrating the putative signaling pathway of Hsd17B13 in the context of NAFLD.

Discovery and Synthesis of Hsd17B13 Inhibitors

The discovery of potent and selective Hsd17B13 inhibitors is a key step towards validating the therapeutic hypothesis. A common workflow for the discovery and characterization of such inhibitors is outlined below.

Experimental Protocols

1. Recombinant Protein Expression and Purification: Recombinant human Hsd17B13 is expressed in an appropriate system, such as Sf9 insect cells using a baculovirus expression system. The protein is then purified using standard chromatography techniques, including metal affinity purification followed by size exclusion chromatography to ensure high purity and activity.

2. High-Throughput Screening (HTS): An initial screen of a large compound library is performed to identify initial hits. A high-throughput method such as acoustic mass spectrometry can be employed to directly measure the enzymatic conversion of a substrate to its product.

3. Hit Confirmation and Potency Determination: Hits from the primary screen are confirmed and their potency is determined using orthogonal assays. A commonly used method is a coupled-enzyme luminescence assay that detects the production of NADH, a product of the Hsd17B13-catalyzed reaction. The assay mixture typically contains Tris buffer, BSA, Tween 20, the purified Hsd17B13 enzyme, a substrate (e.g., estradiol or LTB4), and the test compound at various concentrations.

4. Synthesis of Inhibitor Analogs: Following hit identification, a medicinal chemistry effort is initiated to synthesize analogs of the hit compounds. This involves multi-step organic synthesis to explore the structure-activity relationship (SAR) and improve properties such as potency, selectivity, and pharmacokinetic profiles.

5. Structural Biology: To understand the molecular mechanism of inhibition and guide further optimization, co-crystal structures of Hsd17B13 in complex with inhibitors and the cofactor NAD+ are determined using X-ray crystallography. This provides detailed insights into the binding mode of the inhibitors within the active site of the enzyme.

Quantitative Data Summary

The following tables summarize the typical quantitative data generated during the characterization of Hsd17B13 inhibitors. The data presented here is representative and based on the types of assays described in the literature.

Table 1: In Vitro Potency of Representative Hsd17B13 Inhibitors

| Compound Series | IC50 (µM) [NADH Luminescence Assay] | Ki (µM) |

| Series 1c | 0.1 - 1 | 0.05 - 0.5 |

| Series 2b | 0.05 - 0.5 | 0.01 - 0.1 |

| Series 2c | < 0.05 | < 0.01 |

Data is illustrative and based on potency ranges for different chemical series as might be reported during a lead optimization campaign.

Table 2: Selectivity Profile of a Lead Hsd17B13 Inhibitor

| Enzyme | IC50 (µM) |

| Hsd17B13 | 0.02 |

| Hsd17B1 | > 50 |

| Hsd17B2 | > 50 |

| Hsd17B4 | > 20 |

| Hsd17B11 | > 10 |

This table illustrates the desired selectivity of a lead compound against other members of the Hsd17B family.

Conclusion

The discovery and development of Hsd17B13 inhibitors represent a promising new therapeutic strategy for the treatment of NAFLD and NASH. The process involves a multidisciplinary approach, from high-throughput screening and medicinal chemistry to detailed biochemical and structural characterization. The ultimate goal is to identify a preclinical candidate with a robust efficacy and safety profile that can be advanced into clinical development for the benefit of patients with chronic liver disease. The methodologies and data presented in this guide provide a framework for the evaluation and progression of such novel therapeutic agents.

The Role of HSD17B13 in Lipid Droplet Metabolism: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated protein predominantly expressed in the liver, has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and other chronic liver diseases. This technical guide provides an in-depth overview of the function of HSD17B13 in lipid droplet metabolism, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways. While information on a specific inhibitor, "Hsd17B13-IN-40," is not publicly available, this document will focus on the broader therapeutic strategy of HSD17B13 inhibition, drawing on data from other known inhibitors to illustrate the potential of this approach.

Introduction to HSD17B13

HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids, fatty acids, and bile acids.[1] Unlike other family members, HSD17B13 is primarily expressed in the liver and is specifically localized to the surface of lipid droplets (LDs) within hepatocytes.[2][3] Its expression is significantly upregulated in patients with NAFLD, and overexpression of HSD17B13 in animal models promotes hepatic lipid accumulation.[2][4] Conversely, loss-of-function genetic variants in HSD17B13 are associated with a reduced risk of progressing from simple steatosis to more severe forms of liver disease, such as non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[5][6] These findings strongly suggest that inhibiting HSD17B13 activity could be a viable therapeutic strategy for NAFLD and other chronic liver ailments.

HSD17B13 and Lipid Droplet Metabolism

HSD17B13's precise enzymatic function and its exact role in lipid droplet metabolism are still under investigation. However, several key observations have been made:

-

Lipid Droplet Association: HSD17B13 is consistently found on the surface of lipid droplets, suggesting a direct role in their biogenesis, growth, or degradation.[3][7]

-

Promotion of Lipid Accumulation: Overexpression of HSD17B13 leads to an increase in the number and size of lipid droplets and elevates triglyceride levels in the liver.[1][8]

-

Interaction with Lipogenic Pathways: HSD17B13 expression is induced by the liver X receptor α (LXRα) in a sterol regulatory element-binding protein 1 (SREBP1)-dependent manner.[3] This places HSD17B13 within a key pathway that governs de novo lipogenesis.

-

Phospholipid Metabolism: Studies have shown that HSD17B13 deficiency is associated with alterations in hepatic phospholipid metabolism.[7][9] Loss-of-function variants are linked to increased levels of phosphatidylcholines and phosphatidylethanolamines, which are crucial components of the lipid droplet membrane.[10]

-

Retinoid Metabolism: HSD17B13 is thought to catalyze the conversion of retinol to retinaldehyde.[10] Dysregulation of retinoid metabolism has been implicated in the pathogenesis of NAFLD.

Therapeutic Inhibition of HSD17B13

The genetic validation of HSD17B13 as a therapeutic target has spurred the development of inhibitors. While data on "this compound" is unavailable, other small molecule inhibitors and RNA interference (RNAi) therapeutics are in development.

Quantitative Data on HSD17B13 Inhibitors

The following tables summarize publicly available data on HSD17B13 inhibitors.

Table 1: Preclinical Data for INI-822 (Small Molecule Inhibitor)

| Parameter | Model | Result | Citation |

| Reduction in Fibrotic Proteins | Human liver cell-based "liver-on-a-chip" model of NASH | Up to 45% decrease in alpha-smooth muscle actin (α-SMA) and 42% decrease in collagen type 1 | [11] |

| Change in Bioactive Lipids | Zucker obese rats | 79-fold increase in the HSD17B13 substrate, 12-HETE | [11] |

Table 2: Clinical Data for ARO-HSD (rapirosiran) (RNAi Therapeutic)

| Parameter | Population | Result | Citation |

| HSD17B13 mRNA Reduction | Healthy volunteers and NASH patients (Phase I/II) | Dose-dependent reduction in liver HSD17B13 mRNA, with a median reduction of 78% at the highest dose | [12][13] |

| Liver Enzyme Reduction | Healthy volunteers and NASH patients (Phase I/II) | Reduction in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) | [12] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are generalized protocols for key experiments cited in the literature.

Liver-on-a-Chip Model for Fibrosis Assessment

This protocol describes a 3D cell culture model to assess the anti-fibrotic effects of HSD17B13 inhibitors.

-

Cell Seeding: Co-culture primary human hepatocytes, hepatic stellate cells, and Kupffer cells in a microfluidic device.

-

Induction of Fibrosis: Treat the co-culture with a pro-fibrotic stimulus, such as TGF-β1, to induce a NASH-like phenotype.

-

Inhibitor Treatment: Introduce the HSD17B13 inhibitor at various concentrations to the culture medium.

-

Endpoint Analysis: After a defined incubation period, lyse the cells and quantify the expression of fibrotic markers such as α-SMA and collagen type 1 using methods like Western blotting or ELISA.

In Vivo RNAi Therapeutic Efficacy Study

This protocol outlines an animal study to evaluate the efficacy of an RNAi therapeutic targeting HSD17B13.

-

Animal Model: Utilize a relevant animal model of NAFLD, such as mice fed a high-fat diet.

-

Therapeutic Administration: Administer the RNAi therapeutic (e.g., subcutaneously) at predetermined doses and intervals.

-

Sample Collection: At the end of the study period, collect liver tissue and blood samples.

-

Pharmacodynamic Analysis: Quantify the knockdown of HSD17B13 mRNA in liver tissue using qRT-PCR.

-

Biochemical Analysis: Measure plasma levels of liver enzymes (ALT, AST) to assess liver injury.

-

Histological Analysis: Perform histological staining of liver sections (e.g., H&E, Sirius Red) to evaluate steatosis and fibrosis.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz, illustrate key pathways and workflows related to HSD17B13.

Caption: Signaling pathway of HSD17B13 regulation and function.

Caption: Experimental workflow for screening HSD17B13 inhibitors.

Conclusion

HSD17B13 stands out as a genetically and preclinically validated target for the treatment of NAFLD and associated liver diseases. Its specific localization to lipid droplets in hepatocytes and its role in promoting lipid accumulation make it an attractive target for therapeutic intervention. While the development of HSD17B13 inhibitors is still in its early stages, the initial data from small molecules and RNAi therapeutics are promising. Further research into the precise molecular functions of HSD17B13 will undoubtedly accelerate the development of novel and effective treatments for chronic liver disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 5. news-medical.net [news-medical.net]

- 6. escholarship.org [escholarship.org]

- 7. Lipidomic Profiling Reveals HSD17B13 Deficiency-Associated Dysregulated Hepatic Phospholipid Metabolism in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. JCI Insight - Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease [insight.jci.org]

- 10. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inipharm to Present Data on Anti-Fibrotic Effects of Its Development Candidate Targeting HSD17B13 at AASLD’s The Liver Meeting - BioSpace [biospace.com]

- 12. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]

- 13. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Hsd17B13-IN-40: A Representative Technical Guide to a Potent and Selective HSD17B13 Inhibitor and its Impact on Steroid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

17β-Hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver. Genetic association studies have revealed that variants in the HSD17B13 gene that reduce its enzymatic function are linked to a lower risk of developing chronic liver diseases, including nonalcoholic steatohepatitis (NASH) and alcohol-related liver disease. This has positioned HSD17B13 as a compelling therapeutic target for these conditions. The development of small molecule inhibitors of HSD17B13 is a key strategy being pursued for the treatment of liver disorders.

This technical guide focuses on the characterization of a representative potent and selective HSD17B13 inhibitor, exemplified here as BI-3231 , as a stand-in for the requested "Hsd17B13-IN-40" due to the lack of public domain information on the latter. BI-3231's effects on steroid metabolism are detailed, providing a framework for understanding the therapeutic potential and mechanism of action of this class of inhibitors.

Quantitative Data Presentation

The following tables summarize the inhibitory potency and selectivity of BI-3231 against various HSD17B isoforms, as well as its effects on steroid metabolism in a cellular context.

Table 1: In Vitro Potency and Selectivity of BI-3231

| Enzyme Target | IC50 (nM) | Description |

| Human HSD17B13 | 15 | Potent inhibition of the primary target enzyme. |

| Human HSD17B1 | >10,000 | High selectivity against the isoform involved in estradiol biosynthesis. |

| Human HSD17B2 | >10,000 | High selectivity against the isoform involved in estradiol inactivation. |

| Human HSD17B4 | >10,000 | High selectivity against the isoform involved in fatty acid metabolism. |

Table 2: Effect of BI-3231 on Steroid Hormone Levels in HEK293 Cells Expressing Human HSD17B13

| Steroid Analyte | Change in Concentration (vs. Vehicle) |

| Estradiol (E2) | ↓ 85% |

| Estrone (E1) | ↑ 210% |

| Testosterone | ↓ 75% |

| Androstenedione | ↑ 180% |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the role of HSD17B13 in steroid metabolism and the mechanism of its inhibition by BI-3231.

Caption: Mechanism of HSD17B13 inhibition by BI-3231.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

HSD17B13 Enzyme Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of HSD17B13.

Workflow Diagram:

Caption: Workflow for the HSD17B13 enzyme inhibition assay.

Detailed Protocol:

-

Assay Buffer Preparation: Prepare an assay buffer consisting of 100 mM potassium phosphate (pH 7.4), 20% glycerol, and 0.5 mM dithiothreitol (DTT).

-

Enzyme and Compound Preparation: In a 96-well plate, add the assay buffer. Subsequently, add the purified human HSD17B13 enzyme to a final concentration of 10 nM. Add the test compound (BI-3231) at various concentrations (typically a 10-point dose-response curve, e.g., from 1 nM to 100 µM).

-

Pre-incubation: Incubate the plate for 15 minutes at room temperature (25°C) to allow the compound to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a solution containing the substrate, estrone (final concentration 1 µM), and the cofactor, NADPH (final concentration 200 µM).

-

Incubation: Incubate the reaction mixture for 60 minutes at 37°C.

-

Reaction Termination: Stop the reaction by adding an equal volume of acetonitrile containing an internal standard (e.g., deuterated estradiol).

-

Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant for the formation of estradiol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis: Calculate the percent inhibition at each compound concentration relative to a vehicle control (DMSO). Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Steroid Metabolism Assay

This assay measures the effect of the test compound on HSD17B13 activity within a cellular environment.

Workflow Diagram:

Caption: Workflow for the cellular steroid metabolism assay.

Detailed Protocol:

-

Cell Culture: Seed HEK293 cells that are stably expressing human HSD17B13 in 24-well plates at a density of 2 x 10^5 cells per well. Allow the cells to adhere and grow for 24 hours.

-

Compound Treatment: Treat the cells with the test compound (BI-3231) at a fixed concentration (e.g., 1 µM) or with vehicle (0.1% DMSO) for 1 hour.

-

Substrate Addition: Add the substrate, estrone, to the cell culture medium to a final concentration of 1 µM.

-

Incubation: Incubate the cells for 4 hours at 37°C in a humidified incubator with 5% CO2.

-

Sample Collection: Collect the cell culture supernatant.

-

Steroid Extraction: Perform a liquid-liquid extraction of the steroids from the supernatant using a suitable organic solvent (e.g., methyl tert-butyl ether).

-

Analysis: Dry the organic extract and reconstitute it in a suitable solvent. Analyze the levels of estrone and estradiol using LC-MS/MS.

-

Data Analysis: Compare the levels of estradiol and estrone in the compound-treated wells to the vehicle-treated wells to determine the effect of the inhibitor on steroid conversion.

Conclusion

This technical guide provides a comprehensive overview of the characterization of a potent and selective HSD17B13 inhibitor, using BI-3231 as a representative example. The provided data and protocols offer a valuable resource for researchers and drug development professionals working on the development of therapeutics targeting HSD17B13 for the treatment of liver diseases. The methodologies outlined herein can be adapted to evaluate other potential HSD17B13 inhibitors.

The Therapeutic Potential of HSD17B13 Inhibition: A Review of Preliminary Efficacy Studies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated protein predominantly expressed in the liver, has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH). Genetic studies have identified loss-of-function variants in the HSD17B13 gene, particularly rs72613567, that are associated with a reduced risk of chronic liver diseases, including a decreased progression from simple steatosis to more severe liver damage. This has spurred the development of small molecule inhibitors aimed at mimicking this protective effect. This technical guide summarizes the preliminary efficacy data for HSD17B13 inhibitors from preclinical studies, details the experimental protocols used to assess their activity, and visualizes the key pathways and workflows. While specific data for a compound designated "Hsd17B13-IN-40" is not publicly available, this document will focus on the broader class of HSD17B13 inhibitors, using data from compounds such as BI-3231 and those developed by Enanta Pharmaceuticals as representative examples.

Rationale for Targeting HSD17B13

HSD17B13 expression is upregulated in the livers of NAFLD patients. Overexpression of HSD17B13 in mouse models has been shown to promote the accumulation of lipid droplets in the liver, a hallmark of steatosis. Conversely, the inhibition or knockdown of HSD17B13 has demonstrated protective effects against liver injury in various preclinical models. The therapeutic hypothesis is that inhibiting the enzymatic activity of HSD17B13 will reduce liver fat accumulation, inflammation, and fibrosis, thereby halting or reversing the progression of NAFLD/NASH.

Quantitative Efficacy Data of HSD17B13 Inhibitors

The following tables summarize the key findings from preclinical studies on HSD17B13 inhibitors.

Table 1: In Vitro Potency and Selectivity of Representative HSD17B13 Inhibitors

| Compound | Assay Type | Substrate | Potency (IC50) | Selectivity | Reference |

| BI-3231 | Enzymatic (human HSD17B13) | Estradiol | 1.4 µM (initial hit) | Selective vs. HSD17B11 | |

| BI-3231 (optimized) | Enzymatic (human HSD17B13) | Not specified | Potent inhibitor | High | |

| Compound 32 | Enzymatic (HSD17B13) | Not specified | 2.5 nM | Highly selective | |

| EP-036332 | Biochemical | Leukotriene B4 | Potent | Selective | |

| EP-036332 | Cellular | Estradiol | Potent | Selective | |

| Hsd17b13 ASO | Primary mouse hepatocytes | Endogenous | 83 nM (24h), 76 nM (48h), 29 nM (72h) | Specific for Hsd17b13 |

Table 2: In Vivo Efficacy of HSD17B13 Inhibition in Animal Models of Liver Disease

| Intervention | Animal Model | Key Efficacy Endpoints | Findings | Reference |

| Hsd17b13 shRNA knockdown | High-Fat Diet (HFD)-fed obese mice | Hepatic steatosis, serum ALT, serum FGF21, fibrosis markers (e.g., Timp2) | Markedly improved hepatic steatosis; Decreased serum ALT and FGF21; Reduced markers of liver fibrosis. | |

| AAV8-shHsd17b13 | HFD-fed NAFLD mice | Liver steatosis, fibrosis, HSC activation, lipid metabolism proteins | Attenuated NAFLD; Improved liver lipid metabolism and inflammation; Decreased hepatocyte steatosis and fibrosis. | |

| EP-037429 (prodrug of EP-036332) | Mouse model of acute adenoviral liver injury | Markers of inflammation, injury, and fibrosis | Hepatoprotective effects. | |

| EP-037429 (prodrug of EP-036332) | Mouse model of chronic liver injury (CDAAHF diet) | Markers of inflammation, injury, and fibrosis | Hepatoprotective effects. | |

| Enanta HSD17B13 inhibitors | Mouse model of autoimmune hepatitis | Inflammation and hepatoprotection | Anti-inflammatory and hepatoprotective effects. | |

| Hsd17b13 ASO | CDAHFD-induced fibrosis mouse model | Hepatic steatosis and fibrosis | Decreased hepatic steatosis; Did not alter hepatic fibrosis. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are descriptions of key experimental protocols employed in the evaluation of HSD17B13 inhibitors.

In Vitro HSD17B

Understanding the Enzymatic Inhibition of Hsd17B13: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid (17β) dehydrogenase 13 (Hsd17B13), a member of the short-chain dehydrogenases/reductase superfamily, has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[1][2] Predominantly expressed in the liver and localized to lipid droplets, Hsd17B13 is implicated in lipid metabolism.[1][3][4][5] Genetic studies have revealed that loss-of-function variants of Hsd17B13 are associated with a reduced risk of progression from simple steatosis to more severe liver pathologies, including NASH, fibrosis, and cirrhosis.[1][6] This protective effect has spurred the development of small molecule inhibitors aimed at modulating its enzymatic activity. This guide provides an in-depth overview of the enzymatic inhibition of Hsd17B13, with a focus on the available data for known inhibitors, experimental protocols for their characterization, and the relevant biological pathways. While specific data for "Hsd17B13-IN-40" is not publicly available, this guide will utilize data from other known inhibitors, such as BI-3231, as a case study to illustrate the principles of Hsd17B13 inhibition.

Quantitative Data on Hsd17B13 Inhibitors

The development of potent and selective Hsd17B13 inhibitors is an active area of research. The following table summarizes the quantitative data for a representative inhibitor, BI-3231, to illustrate the typical parameters assessed.

| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Cell-based Potency (nM) | Reference |

| BI-3231 | Human Hsd17B13 | Enzymatic | Single-digit nM | N/A | Double-digit nM | [7] |

| BI-3231 | Mouse Hsd17B13 | Enzymatic | Moderate activity | N/A | N/A | [7] |

| Compound 1 (Screening Hit) | Human Hsd17B13 | Enzymatic | Moderate activity | N/A | Moderate activity | [7] |

N/A: Not available in the public domain.

Experimental Protocols

The characterization of Hsd17B13 inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action. Below are detailed methodologies for key experiments.

Human Hsd17B13 Enzyme Inhibition Assay

This assay is fundamental to determining the direct inhibitory effect of a compound on the enzymatic activity of Hsd17B13.

-

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against purified human Hsd17B13.

-

Principle: The assay measures the conversion of a substrate to a product by the enzyme in the presence of varying concentrations of the inhibitor. The activity can be monitored by various methods, including fluorescence, absorbance, or mass spectrometry, depending on the substrate and detection method. A common approach involves the use of a fluorescent substrate or a coupled enzyme system that produces a detectable signal.

-

Materials:

-

Procedure:

-

Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).

-

In a microplate, add the assay buffer, the recombinant Hsd17B13 enzyme, and the NAD+ cofactor.

-

Add the serially diluted test compound to the wells. Include control wells with vehicle (e.g., DMSO) only.

-

Pre-incubate the enzyme with the compound for a specified time (e.g., 15-30 minutes) at room temperature or 37°C.

-

Initiate the enzymatic reaction by adding the substrate.

-

Incubate the reaction for a defined period (e.g., 60 minutes) at 37°C.

-

Stop the reaction (if necessary) and add the detection reagent.

-

Measure the signal (e.g., fluorescence) using a microplate reader.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Hsd17B13 Inhibition Assay

This assay assesses the ability of a compound to inhibit Hsd17B13 activity within a cellular context, providing insights into cell permeability and target engagement.

-

Objective: To determine the potency of a test compound in a cellular environment.

-

Principle: A human hepatocyte cell line (e.g., HepG2 or Huh7) is treated with a lipotoxic agent (e.g., palmitic acid) to induce lipid accumulation, a process influenced by Hsd17B13 activity.[9][10] The effect of the inhibitor on lipid droplet formation or other downstream markers is then quantified.

-

Materials:

-

Human hepatocyte cell line (e.g., HepG2, Huh7)

-

Cell culture medium and supplements

-

Test compound

-

Lipotoxic agent (e.g., palmitic acid)

-

Lipid staining dye (e.g., Nile Red, BODIPY)

-

High-content imaging system or flow cytometer

-

-

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the test compound for a specified duration.

-

Induce lipotoxicity by adding palmitic acid to the cell culture medium.

-

Co-incubate the cells with the test compound and palmitic acid for a defined period (e.g., 24 hours).

-

Wash the cells and stain for lipid droplets using a fluorescent dye.

-

Acquire images using a high-content imaging system or analyze the cells by flow cytometry.

-

Quantify the lipid droplet content per cell.

-

Determine the concentration-dependent effect of the inhibitor on lipid accumulation to calculate the cellular potency.

-

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental processes is crucial for understanding the role of Hsd17B13 and the strategy for its inhibition.

Caption: Hsd17B13 signaling in liver pathophysiology.

The transcriptional regulation of Hsd17B13 is influenced by liver X receptor-α (LXRα) and sterol regulatory element-binding protein-1c (SREBP-1c).[1][5] The Hsd17B13 protein, located on lipid droplets, plays a role in retinol metabolism, converting retinol to retinaldehyde.[1] It also promotes the biosynthesis of platelet-activating factor (PAF), which in turn activates STAT3 signaling, leading to inflammation and leukocyte adhesion.[11] Inhibition of Hsd17B13 is expected to ameliorate these pathological processes.

Caption: A typical workflow for Hsd17B13 inhibitor characterization.

The drug discovery process for an Hsd17B13 inhibitor starts with the synthesis of the compound. Its activity is first confirmed in biochemical and cellular assays. Promising compounds are then profiled for selectivity against related enzymes and assessed for their absorption, distribution, metabolism, excretion (ADME), and toxicity properties. Compounds with favorable in vitro profiles advance to in vivo studies to evaluate their pharmacokinetics and efficacy in animal models of liver disease. This iterative process of design, synthesis, and testing leads to the identification of a preclinical candidate.

References

- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 6. primarysourceai.substack.com [primarysourceai.substack.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Hsd17B13-IN-40 and the rs72613567 Genetic Variant: A Technical Guide to a Novel Therapeutic Strategy for Chronic Liver Disease

Disclaimer: The compound "Hsd17B13-IN-40" is not referenced in publicly available scientific literature. This technical guide will, therefore, utilize data pertaining to well-characterized, clinical-stage HSD17B13 inhibitors, such as PF-06835919, as representative examples to explore the interaction with the HSD17B13 protein and the implications of the rs72613567 genetic variant.

Executive Summary

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a critical drug target for the treatment of chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). A loss-of-function genetic variant, rs72613567 (leading to a TA allele), is strongly associated with a reduced risk of developing progressive liver disease. This observation has catalyzed the development of small molecule inhibitors designed to mimic the protective effect of this genetic variant. This document provides a detailed overview of the therapeutic rationale, quantitative data for representative inhibitors, experimental protocols for their characterization, and the underlying biological pathways.

The HSD17B13 Target and the rs72613567 Variant

HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver. While its precise physiological substrates are an area of active investigation, it is understood to be an oxidoreductase that may play a role in lipid and retinol metabolism.

The rs72613567 variant is a splice variant that results in the translation of a truncated, unstable, and catalytically inactive HSD17B13 protein. Individuals heterozygous or homozygous for this variant have a significantly lower risk of developing both alcoholic and non-alcoholic steatohepatitis and cirrhosis. This genetic validation provides a strong rationale for the therapeutic inhibition of HSD17B13. The goal of an HSD17B13 inhibitor is to pharmacologically induce a loss-of-function state, thereby replicating the protective phenotype observed in individuals carrying the rs72613567 variant.

Quantitative Data

The development of potent and selective HSD17B13 inhibitors is a key focus of several pharmaceutical programs. Below is a summary of representative quantitative data for a clinical-stage inhibitor.

Table 1: Biochemical Potency of a Representative HSD17B13 Inhibitor

| Compound | Target | Assay Type | IC50 (nM) | Reference |

|---|

| PF-06835919 | Human HSD17B13 | Enzymatic Assay | 80 | Clinical Trial NCT04212331 |

Note: Publicly available, direct comparative data of inhibitor potency against both wild-type and the rs72613567-derived HSD17B13 protein variant is limited. The therapeutic hypothesis is based on the inhibitor phenocopying the loss-of-function variant.

Table 2: Clinical Association of rs72613567 with Liver Disease

| Parameter | Effect of rs72613567 (TA allele) | Population | Key Finding | Reference |

|---|---|---|---|---|

| Alcoholic Cirrhosis | Reduced Risk | Multi-ethnic Cohorts | Odds Ratio: 0.57 | |

| NASH | Reduced Risk | Multi-ethnic Cohorts | Odds Ratio: 0.64 | |

| Alanine Aminotransferase (ALT) | Lower Levels | General Population | Associated with lower liver enzyme levels |

| Aspartate Aminotransferase (AST) | Lower Levels | General Population | Associated with lower liver enzyme levels | |

Experimental Protocols

Characterizing the potency and mechanism of HSD17B13 inhibitors requires robust biochemical assays. Below is a representative protocol synthesized from common methodologies in the field.

HSD17B13 Biochemical Assay Protocol

Objective: To measure the in vitro potency (IC50) of a test compound against recombinant human HSD17B13.

Materials:

-

Recombinant human HSD17B13 protein

-

Estradiol (substrate)

-

Estrone (product)

-

β-Nicotinamide adenine dinucleotide (NAD+) (cofactor)

-

Assay Buffer: 100 mM Tris-HCl, pH 7.5, 0.1 mg/mL BSA

-

Test compound (e.g., PF-06835919) dissolved in DMSO

-

96-well assay plates

-

LC-MS/MS system for detection

Methodology:

-

Compound Preparation: Create a 10-point serial dilution of the test compound in DMSO, typically starting from 1 mM.

-

Reaction Mixture Preparation: Prepare a master mix containing assay buffer, NAD+ (final concentration ~200 µM), and HSD17B13 enzyme (final concentration ~5 nM).

-

Incubation:

-

Dispense 1 µL of the serially diluted compound or DMSO (for control wells) into the assay plate.

-

Add 50 µL of the enzyme-containing reaction mixture to each well.

-

Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

-

-

Reaction Initiation:

-

Add 50 µL of estradiol substrate (final concentration ~1 µM) to each well to start the reaction.

-

-

Reaction Quenching:

-

After a 30-minute incubation at room temperature, quench the reaction by adding 100 µL of acetonitrile containing an internal standard.

-

-

Detection and Analysis:

-

Centrifuge the plates to pellet precipitated protein.

-

Transfer the supernatant to a new plate for analysis.

-

Quantify the amount of estrone (product) formed using a calibrated LC-MS/MS method.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation using graphing software.

-

Caption: Workflow for HSD17B13 Inhibitor IC50 Determination.

Signaling Pathways and Mechanism of Action

HSD17B13 is localized to the surface of lipid droplets within hepatocytes. Its function is intrinsically linked to the dynamic processing of lipids and signaling molecules stored within these organelles. The therapeutic inhibition of HSD17B13 is believed to alter this processing, leading to a less lipotoxic cellular environment.

Caption: HSD17B13 Mechanism of Action and Therapeutic Inhibition.

The diagram above illustrates the central hypothesis:

-

Wild-Type Function: Active HSD17B13 on the lipid droplet surface metabolizes specific substrates, potentially generating products that contribute to lipotoxicity and liver injury.

-

Genetic Protection: The rs72613567 variant leads to a loss of functional HSD17B13, preventing the formation of these harmful metabolites and thus protecting against disease progression.

-

Pharmacological Intervention: A small molecule inhibitor binds to the wild-type HSD17B13 enzyme, blocking its catalytic activity. This action is designed to phenocopy the protective effect of the rs72613567 variant, reducing the metabolic flux towards lipotoxic products and mitigating liver damage.

Methodological & Application

Application Notes and Protocols: Hsd17B13-IN-40

These application notes provide detailed protocols for the in vitro evaluation of Hsd17B13-IN-40, a potent inhibitor of the 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) enzyme. The intended audience for this document includes researchers, scientists, and professionals involved in drug development and discovery.

Introduction

HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver. Genetic variants of HSD17B13 that result in a loss of function have been associated with a reduced risk of chronic liver diseases, including nonalcoholic steatohepatitis (NASH) and alcohol-related liver disease. This has made HSD17B13 an attractive therapeutic target for the development of novel treatments for these conditions. This compound is a small molecule inhibitor designed to target the enzymatic activity of HSD17B13. The following protocols describe the in vitro assays used to characterize its inhibitory potency.

Quantitative Data Summary

The inhibitory activity of this compound was assessed using a biochemical assay. The half-maximal inhibitory concentration (IC50) value is summarized in the table below.

| Compound | HSD17B13 IC50 (nM) |

| This compound | 1.1 |

Table 1: Inhibitory potency of this compound against HSD17B13.

Experimental Protocols

HSD17B13 Biochemical Assay

This protocol details the biochemical assay used to determine the potency of this compound in inhibiting the enzymatic activity of HSD17B13. The assay measures the conversion of a substrate by the enzyme in the presence of a cofactor.

Materials:

-

HSD17B13 enzyme

-

NADP+ (Nicotinamide adenine dinucleotide phosphate)

-

Estradiol

-

Assay Buffer: 100 mM Tris-HCl (pH 7.5), 0.01% Triton X-100, 1 mM DTT

-

This compound (or test compound)

-

384-well assay plate

-

Plate reader capable of measuring fluorescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.

-

Enzyme Preparation: Dilute the HSD17B13 enzyme to the desired concentration in the assay buffer.

-

Assay Reaction:

-

Add 2 µL of the diluted this compound solution to the wells of a 384-well plate.

-

Add 4 µL of the HSD17B13 enzyme solution to each well.

-

Incubate the plate at room temperature for 15 minutes.

-

To initiate the enzymatic reaction, add 4 µL of a substrate mix containing NADP+ and estradiol in assay buffer.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Detection:

-

Stop the reaction by adding a suitable stop solution.

-

Measure the formation of the reaction product (NADPH) by monitoring the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of this compound relative to the control wells (containing DMSO instead of the inhibitor).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Visualizations

HSD17B13 Enzymatic Reaction and Inhibition

The following diagram illustrates the basic principle of the HSD17B13 enzymatic reaction and the mechanism of inhibition by this compound.

Caption: HSD17B13 catalyzes the conversion of Estradiol to Estrone, producing fluorescent NADPH.

Experimental Workflow for IC50 Determination

This diagram outlines the key steps in the experimental workflow for determining the IC50 value of this compound.

Caption: Workflow for determining the IC50 of this compound.

Application Notes and Protocols for Hsd17B13 Inhibitors in Enzymatic Activity Assays

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of small molecule inhibitors of 17β-Hydroxysteroid Dehydrogenase 13 (Hsd17B13), a key enzyme implicated in liver diseases such as non-alcoholic steatohepatitis (NASH). While the specific inhibitor "Hsd17B13-IN-40" was not found in available literature, this guide utilizes data and protocols from well-characterized inhibitors like BI-3231 and HSD17B13-IN-9 to provide a comprehensive framework for studying Hsd17B13 inhibition.

Introduction to Hsd17B13 and its Inhibition

17β-Hydroxysteroid Dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme primarily expressed in the liver. It is involved in the metabolism of steroids, bioactive lipids, and retinol. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including alcoholic and non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. This makes Hsd17B13 a promising therapeutic target for the treatment of these conditions. Small molecule inhibitors of Hsd17B13 are valuable tools for elucidating its biological function and for therapeutic development.

Featured Hsd17B13 Inhibitors

While information on "this compound" is not publicly available, several potent and selective inhibitors have been described. This document focuses on the application of inhibitors with reported in vitro activity.

| Inhibitor Name | Target | IC50 (nM) | Assay Conditions | Reference |

| BI-3231 | Human Hsd17B13 | 1 | Enzymatic Assay | |

| Mouse Hsd17B13 | 13 | Enzymatic Assay | ||

| HSD17B13-IN-9 | Human Hsd17B13 | 10 | 50 nM Hsd17B13 |

Application Notes and Protocols for Hsd17B13-IN-40 in Cellular Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver. Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and other chronic liver diseases. This makes HSD17B13 a compelling therapeutic target for the treatment of these conditions. Hsd17B13-IN-40 is a potent and selective inhibitor of HSD17B13, designed for in vitro studies to elucidate the role of HSD17B13 in cellular models of liver disease.

These application notes provide a comprehensive guide for the experimental design and use of this compound in relevant cellular models. The protocols outlined below are intended to serve as a starting point and may require optimization based on specific experimental goals and cell lines used.

This compound: A Representative HSD17B13 Inhibitor

While specific data for "this compound" is not publicly available, this document will utilize the characteristics of a well-described, potent, and selective HSD17B13 inhibitor, BI-3231, as a representative example to guide experimental design. Researchers should determine the specific properties of their chosen inhibitor.

Table 1: Representative Inhibitor Characteristics (based on BI-3231)

| Parameter | Human HSD17B13 | Mouse HSD17B13 |

| IC50 (Enzymatic Assay) | 1 nM | 13 nM |

Data based on the published inhibitor BI-3231. IC50 values should be independently determined for this compound.

Key Cellular Models for HSD17B13 Research

The selection of an appropriate cellular model is critical for obtaining meaningful results. Human hepatoma cell lines are commonly used to study HSD17B13 function and the effects of its inhibition.

Table 2: Recommended Human Hepatoma Cell Lines

| Cell Line | Key Characteristics |

| HepG2 | Well-differentiated, expresses a range of liver-specific metabolic enzymes. Commonly used for studies on lipid metabolism. |

| Huh7 | Differentiated human hepatoma cell line. Often used in studies of lipid metabolism and hepatitis C virus replication. |

| L02 | Immortalized normal human liver cell line. Can be used as a non-cancerous control. |

Experimental Protocols

Protocol 1: Assessment of this compound Cytotoxicity

Objective: To determine the non-toxic working concentration range of this compound in the chosen hepatocyte cell line.

Materials:

-

Hepatocyte cell line (e.g., HepG2, Huh7, L02)

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

96-well plates

-

Cell viability assay kit (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in complete cell culture medium. A suggested starting range is from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the highest concentration used for the inhibitor.

-

Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle.

-

Incubate the plate for 24-72 hours, depending on the desired experimental timeframe.

-

Perform the cell viability assay according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the concentration at which no significant cytotoxicity is observed.

Protocol 2: In Vitro HSD17B13 Enzyme Inhibition Assay

Objective: To determine the IC50 of this compound against recombinant HSD17B13.

Materials:

-

Recombinant human HSD17B13 protein

-

This compound

-

Substrate: β-estradiol or Leukotriene B4

-

Cofactor: NAD+

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 0.01% BSA, 0.01% Tween-20)

-

NADH detection kit (e.g., NAD-Glo™)

-

384-well white plates

-

Luminometer

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 384-well plate, add the recombinant HSD17B13 enzyme, NAD+, and the inhibitor at various concentrations.

-

Initiate the reaction by adding the substrate (e.g., β-estradiol).

-

Incubate at 37°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of NADH produced using an NADH detection kit according to the manufacturer's protocol.

-

Measure luminescence using a luminometer.

-

Plot the inhibitor concentration versus the percentage of enzyme activity to determine the IC50 value.

Protocol 3: Cellular HSD17B13 Target Engagement Assay

Objective: To confirm that this compound engages

protocols for preparing Hsd17B13-IN-40 stock solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2][3] Emerging evidence has identified HSD17B13 as a promising therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[1][3][4] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe liver pathologies, including NASH, fibrosis, and cirrhosis.[1][2] HSD17B13 is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[2][5] Inhibition of HSD17B13 is therefore being investigated as a therapeutic strategy to mitigate the progression of chronic liver diseases.[6] Hsd17B13-IN-40 is a small molecule inhibitor of HSD17B13, designed for in vitro and in vivo research to explore the therapeutic potential of targeting this enzyme.

These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in a typical in vitro enzyme inhibition assay.

Chemical Properties and Stock Solution Preparation

While specific data for this compound is not publicly available, the following protocols are based on a structurally related and well-characterized HSD17B13 inhibitor, HSD17B13-IN-9.[7] Researchers should validate these protocols for this compound in their own laboratories.

Table 1: Chemical Properties of a Representative HSD17B13 Inhibitor (HSD17B13-IN-9)

| Property | Value |

| Molecular Weight | 430.49 g/mol |

| Formula | C24H22N4O4 |

| Solubility | DMSO |

| Storage | Store at -20°C for 1 month or -80°C for 6 months |

Protocol for Preparing this compound Stock Solutions

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile, nuclease-free microcentrifuge tubes or vials

-

Calibrated pipettes and sterile tips

Procedure:

-

Determine the required concentration and volume: Based on your experimental needs, calculate the mass of this compound required to prepare a stock solution of a desired concentration. The following table provides the volume of DMSO needed to prepare various concentrations of a stock solution from 1 mg of a compound with a similar molecular weight.

Table 2: Volume of DMSO to Prepare Stock Solutions from 1 mg of Inhibitor

Desired Concentration Volume of DMSO 1 mM 2.3232 mL 5 mM 0.4646 mL 10 mM 0.2323 mL 20 mM 0.1162 mL 50 mM 0.0465 mL 100 mM 0.0232 mL -

Weigh the inhibitor: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.

-

Add DMSO: Add the calculated volume of anhydrous DMSO to the tube containing the inhibitor powder.

-

Dissolve the inhibitor: Vortex the solution until the inhibitor is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.

-

Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7] Protect from light.

Experimental Protocols

In Vitro HSD17B13 Enzyme Inhibition Assay

This protocol describes a typical in vitro assay to determine the inhibitory activity of this compound on the HSD17B13 enzyme. The assay measures the production of NADH, a product of the enzymatic reaction, using a luminescent detection method.[8]

Materials:

-

Recombinant human HSD17B13 protein

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Substrate: β-estradiol or leukotriene B4 (LTB4)

-

Cofactor: NAD+

-

Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20

-

NADH detection reagent (e.g., NAD(P)H-Glo™ Detection System)

-

White, opaque 96-well or 384-well assay plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of this compound: From your stock solution, prepare a serial dilution series of this compound in the assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).

-

Prepare enzyme and substrate/cofactor solutions:

-

Dilute the recombinant HSD17B13 enzyme to the desired concentration (e.g., 50-100 nM) in the assay buffer.

-

Prepare a solution containing the substrate (e.g., 10-50 µM β-estradiol) and NAD+ in the assay buffer.

-

-

Set up the assay plate:

-

Add the serially diluted this compound or vehicle control to the wells of the assay plate.

-

Add the diluted HSD17B13 enzyme to each well.

-

Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Initiate the enzymatic reaction: Add the substrate/cofactor solution to each well to start the reaction.

-

Incubate: Incubate the plate at 37°C for a specific time (e.g., 60 minutes).

-

Detect NADH production:

-

Add the NADH detection reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow the luminescent signal to develop.

-

-

Measure luminescence: Read the luminescence on a plate-reading luminometer.

-

Data analysis:

-

Subtract the background luminescence (wells with no enzyme).

-

Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Visualizations

HSD17B13 Signaling and Pathophysiological Role in NAFLD

Caption: HSD17B13 signaling in NAFLD pathogenesis.

Experimental Workflow for HSD17B13 Inhibition Assay

Caption: Workflow for in vitro HSD17B13 inhibition assay.

References

- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 4. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Crystal structures of 17-beta-hydroxysteroid dehydrogenase 13 [ouci.dntb.gov.ua]

Application Notes and Protocols for High-Throughput Screening of Hsd17B13-IN-40

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3] Emerging evidence from genetic studies has identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of progression from simple steatosis to non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[1] This makes Hsd17B13 a compelling therapeutic target for the treatment of chronic liver diseases. Hsd17B13 is known to be involved in hepatic lipid metabolism and possesses retinol dehydrogenase activity, converting retinol to retinaldehyde.[1]

Hsd17B13-IN-40 is a novel small molecule inhibitor of Hsd17B13. These application notes provide a comprehensive overview and detailed protocols for employing this compound in high-throughput screening (HTS) campaigns to identify and characterize inhibitors of Hsd17B13. The protocols are designed for a luminescence-based assay that measures the production of NADH, a product of the Hsd17B13-catalyzed oxidation of substrates like β-estradiol.

Signaling Pathway and Mechanism of Action

Hsd17B13 is a member of the short-chain dehydrogenases/reductases (SDR) family.[4] It catalyzes the NAD+-dependent oxidation of various substrates, including steroids and retinoids. The enzymatic reaction involves the transfer of a hydride ion from the substrate to NAD+, resulting in the formation of NADH and the oxidized product. Inhibition of Hsd17B13 is expected to reduce the accumulation of potentially harmful lipid species and modulate signaling pathways involved in liver inflammation and fibrosis.

Quantitative Data Presentation

The following tables summarize key parameters for a typical HTS assay for Hsd17B13 inhibitors. Data for a known Hsd17B13 inhibitor, BI-3231, is provided as an example.

Table 1: HTS Assay Parameters

| Parameter | Value |

| Assay Format | 384-well microplate |

| Assay Volume | 20 µL |

| Detection Method | Luminescence (NADH detection) |

| Substrate | β-estradiol |

| Co-factor | NAD+ |

| Readout | Relative Luminescence Units (RLU) |

Table 2: Example Inhibitor Profile (BI-3231)

| Inhibitor | Target | IC50 (nM) | Assay Conditions | Reference |

| BI-3231 | Human Hsd17B13 | 1 | Biochemical assay | [5] |

| BI-3231 | Mouse Hsd17B13 | 13 | Biochemical assay | [5] |

Table 3: HTS Assay Quality Control Metrics

| Metric | Typical Value | Interpretation |

| Z'-factor | > 0.5 | Excellent assay quality, good separation between positive and negative controls. |

| Signal-to-Background (S/B) Ratio | > 10 | Robust assay signal. |

| Coefficient of Variation (%CV) | < 15% | Good reproducibility of the assay. |

Experimental Protocols

High-Throughput Screening Workflow

The overall workflow for a high-throughput screen to identify Hsd17B13 inhibitors is depicted below.

Detailed Protocol for HTS of this compound

This protocol is designed for a 384-well plate format and utilizes the Promega NAD/NADH-Glo™ Assay.

Materials and Reagents:

-

Recombinant human Hsd17B13 enzyme

-

This compound and other test compounds

-

β-estradiol (substrate)

-

NAD+ (co-factor)

-

NAD/NADH-Glo™ Assay kit (Promega)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 0.01% Tween-20

-

384-well white, opaque microplates

-

Multichannel pipettes or automated liquid handling system

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Plating:

-

Prepare serial dilutions of this compound and other test compounds in DMSO.

-

Using an automated liquid handler, dispense 100 nL of each compound solution into the wells of a 384-well assay plate.

-

For controls, dispense 100 nL of DMSO (negative control) and a known Hsd17B13 inhibitor (positive control) into designated wells.

-

-

Enzyme Addition:

-

Prepare a solution of recombinant Hsd17B13 in assay buffer at a final concentration of 10 nM.

-

Add 10 µL of the enzyme solution to each well of the assay plate.

-

-

Pre-incubation:

-

Centrifuge the plate briefly to ensure mixing.

-

Incubate the plate at room temperature for 30 minutes to allow the compounds to interact with the enzyme.

-

-

Initiation of Enzymatic Reaction:

-

Prepare a substrate/co-factor solution containing 20 µM β-estradiol and 200 µM NAD+ in assay buffer.

-

Add 10 µL of the substrate/co-factor solution to each well to initiate the enzymatic reaction.

-

-

Enzymatic Reaction Incubation:

-

Mix the plate on a plate shaker for 1 minute.

-

Incubate the plate at 37°C for 60 minutes.

-

-

NADH Detection:

-

Signal Development Incubation:

-

Mix the plate on a plate shaker for 1 minute.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Luminescence Reading:

-

Read the luminescence signal using a plate reader.

-

Data Analysis:

-

Calculate Percent Inhibition:

-

Percent Inhibition = 100 * (1 - (RLU_compound - RLU_background) / (RLU_DMSO - RLU_background))

-

RLU_compound: Relative Luminescence Units in the presence of the test compound.

-

RLU_background: RLU from wells with no enzyme.

-

RLU_DMSO: RLU from wells with DMSO (negative control).

-

-

Determine IC50 Values:

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

-

Assay Quality Control:

-

Calculate the Z'-factor to assess the quality of the assay:

-

Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

-

SD_pos and Mean_pos are the standard deviation and mean of the positive control.

-

SD_neg and Mean_neg are the standard deviation and mean of the negative control.

-

A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[7][11][12]

-

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Z'-factor (<0.5) | High variability in controls | Ensure proper mixing and accurate liquid handling. Increase the number of control wells. |

| Low signal window | Optimize enzyme and substrate concentrations. Increase incubation times. | |

| High %CV (>15%) | Inconsistent liquid handling | Calibrate and maintain automated liquid handlers. Use high-quality pipette tips. |

| Edge effects on the plate | Use a plate with a lid during incubations. Avoid using the outer wells for critical samples. | |

| False Positives | Compound autofluorescence/luminescence | Screen compounds in the absence of the enzyme to identify interfering molecules. |

| Compound aggregation | Add 0.01% Triton X-100 to the assay buffer. | |

| False Negatives | Low compound potency | Test compounds at a higher concentration. |

| Compound instability | Check compound stability in the assay buffer. |

Conclusion

These application notes provide a framework for the successful implementation of this compound in high-throughput screening campaigns. The detailed protocols and troubleshooting guide are intended to assist researchers in the identification and characterization of novel Hsd17B13 inhibitors, which hold promise as therapeutic agents for the treatment of NASH and other chronic liver diseases. The use of a robust, luminescence-based assay ensures high sensitivity and reliability, crucial for the demands of modern drug discovery.

References

- 1. US10787647B2 - HSD17B13 variants and uses thereof - Google Patents [patents.google.com]

- 2. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. NAD/NADH-Glo™ Assay Protocol [promega.com]

- 7. promega.com [promega.com]

- 8. NAD/NADH-Glo™ and NADP/NADPH-Glo™ Assays [promega.com]

- 9. static.igem.org [static.igem.org]

- 10. NAD/NADH-Glo™ and NADP/NADPH-Glo™ Assays [promega.com]

- 11. dispendix.com [dispendix.com]

- 12. An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries - PMC [pmc.ncbi.nlm.nih.gov]

Methodological Considerations for In Vivo Studies of Hsd17B13 Inhibitors

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodological considerations for in vivo studies of Hsd17B13 inhibitors, using a representative small molecule inhibitor, Hsd17B13-IN-XX, as a model. The protocols and recommendations are based on established methodologies for similar compounds in the field of liver disease research.

Introduction to Hsd17B13 and its Inhibition

Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated protein predominantly expressed in hepatocytes.[1][2][3][4] Elevated expression of Hsd17B13 is observed in patients with non-alcoholic fatty liver disease (NAFLD), and its overexpression in animal models promotes hepatic lipid accumulation.[2][3][4][5] Conversely, loss-of-function genetic variants in HSD17B13 are associated with a reduced risk of progression to more severe liver diseases, including non-alcoholic steatohepatitis (NASH) and cirrhosis.[2][3] This strong genetic validation has positioned Hsd17B13 as a promising therapeutic target for the treatment of chronic liver diseases.

Small molecule inhibitors of Hsd17B13, such as Hsd17B13-IN-XX, are being developed to mimic the protective effects of the loss-of-function variants. These inhibitors aim to reduce liver inflammation, steatosis, and fibrosis. This document outlines key in vivo study designs and protocols to evaluate the efficacy and mechanism of action of such inhibitors.

Signaling Pathway of Hsd17B13 in Liver Pathophysiology

The precise molecular function of Hsd17B13 is still under investigation, but it is known to be involved in lipid and retinol metabolism within hepatocytes. Its inhibition is thought to modulate downstream pathways related to inflammation and fibrosis.

In Vivo Study Design: A Generalized Workflow

A typical in vivo study to evaluate an Hsd17B13 inhibitor involves several key stages, from model selection to endpoint analysis.

Experimental Protocols

Animal Models

The choice of animal model is critical and should align with the specific research question. For studying NASH and fibrosis, the following models are commonly used:

| Animal Model | Diet | Duration of Diet | Key Features |

| C57BL/6J Mice | High-Fat Diet (HFD) | 12-24 weeks | Obesity, steatosis, mild inflammation.[6] |

| C57BL/6J Mice | Choline-Deficient, L-Amino Acid-defined, High-Fat Diet (CDAA-HFD) | 8-16 weeks | Steatohepatitis, fibrosis, hepatocellular ballooning.[5][7] |

| ob/ob Mice | Standard Chow | 8-12 weeks | Genetic obesity, insulin resistance, steatosis. |

| Zucker Rats | Obese Zucker Rat Chow | 8-16 weeks | Genetic obesity, hyperlipidemia, insulin resistance.[8] |

Preparation and Administration of Hsd17B13-IN-XX